1-cyclopentyl-3-methyl-6-pyridin-4-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
Preparation Methods
The synthesis of Win 58237 involves several steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Win 58237 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Win 58237 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of cyclic nucleotide phosphodiesterases.
Biology: Researchers use it to investigate the role of cyclic GMP in various biological processes.
Medicine: It has potential therapeutic applications in treating cardiovascular diseases, particularly hypertension.
Industry: It may be used in the development of new drugs targeting PDEs
Mechanism of Action
Win 58237 exerts its effects by inhibiting cyclic GMP phosphodiesterase V (PDE V). This inhibition leads to an increase in cyclic GMP levels, which in turn causes vasorelaxation and a decrease in mean arterial pressure. The compound also restores vasorelaxation responsiveness to nitroglycerin in models of vascular tolerance .
Comparison with Similar Compounds
Win 58237 is unique in its selectivity and potency as a PDE V inhibitor. Similar compounds include:
Sildenafil: Another PDE V inhibitor used to treat erectile dysfunction and pulmonary hypertension.
Vardenafil: Similar to sildenafil, it is used for erectile dysfunction.
Tadalafil: Also a PDE V inhibitor, used for erectile dysfunction and benign prostatic hyperplasia. Win 58237 stands out due to its specific application in cardiovascular research and its unique chemical structure
Properties
Molecular Formula |
C16H17N5O |
---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
1-cyclopentyl-3-methyl-6-pyridin-4-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H17N5O/c1-10-13-15(21(20-10)12-4-2-3-5-12)18-14(19-16(13)22)11-6-8-17-9-7-11/h6-9,12H,2-5H2,1H3,(H,18,19,22) |
InChI Key |
GODZWYONGRENHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=O)NC(=N2)C3=CC=NC=C3)C4CCCC4 |
Origin of Product |
United States |
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